molecular formula C23H29N3OS B461620 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B461620
M. Wt: 395.6g/mol
InChI Key: CIJOBWXGJZYVMX-UHFFFAOYSA-N
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Description

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a tert-butylphenyl group, and an adamantanecarboxamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the reaction of 4-tert-butylphenylhydrazine with carbon disulfide to form the corresponding thiadiazole intermediate. This intermediate is then reacted with 1-adamantanecarboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide stands out due to its unique combination of a thiadiazole ring and an adamantanecarboxamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29N3OS

Molecular Weight

395.6g/mol

IUPAC Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C23H29N3OS/c1-22(2,3)18-6-4-17(5-7-18)19-25-26-21(28-19)24-20(27)23-11-14-8-15(12-23)10-16(9-14)13-23/h4-7,14-16H,8-13H2,1-3H3,(H,24,26,27)

InChI Key

CIJOBWXGJZYVMX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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